3,3-Difluoro-4,4-Dimethyl-5-Hexen-2-One
Description
3,3-Difluoro-4,4-Dimethyl-5-Hexen-2-One is a fluorinated ketone featuring a hexen-2-one backbone with two fluorine atoms at the 3-position and two methyl groups at the 4-position.
Properties
Molecular Formula |
C8H12F2O |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3,3-difluoro-4,4-dimethylhex-5-en-2-one |
InChI |
InChI=1S/C8H12F2O/c1-5-7(3,4)8(9,10)6(2)11/h5H,1H2,2-4H3 |
InChI Key |
JDXXUFOTDIQJLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(C)(C)C=C)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-4,4-Dimethyl-5-Hexen-2-One typically involves the introduction of fluorine atoms into the hexenone structure. One common method is the fluorination of 4,4-Dimethyl-5-Hexen-2-One using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade fluorinating agents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-4,4-Dimethyl-5-Hexen-2-One can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hexanone derivatives.
Substitution: Formation of substituted hexenone derivatives with various functional groups.
Scientific Research Applications
3,3-Difluoro-4,4-Dimethyl-5-Hexen-2-One has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-4,4-Dimethyl-5-Hexen-2-One involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The double bond in the hexenone structure can undergo addition reactions, further modifying its chemical behavior.
Comparison with Similar Compounds
Structural and Electronic Effects
Key Compounds for Comparison:
5-Hexen-2-One (Parent Compound)
- Lacks fluorine and methyl groups.
- Higher basicity at the carbonyl oxygen due to absence of electron-withdrawing fluorine atoms.
- Less steric hindrance, allowing for broader reactivity in nucleophilic additions.
3,3-Difluoro-5-Hexen-2-One Fluorine atoms at the 3-position increase electrophilicity of the carbonyl group. Enhanced stability against oxidation compared to non-fluorinated analogs. Used in cyclization reactions (e.g., 4-exo-trig cyclization) due to fluorine-induced electronic effects .
4,4-Dimethyl-5-Hexen-2-One
- Methyl groups introduce steric hindrance, slowing reactions at the 4-position.
- Reduced conformational flexibility compared to the parent compound.
3-Hydroxy-1-Phenyl-5-Hexen-2-One ()
- Hydroxyl group at the 3-position increases polarity and susceptibility to oxidation.
- Demonstrates how substituent electronegativity (F vs. OH) alters solubility and reactivity.
Data Table: Hypothetical Properties Based on Structural Trends
| Property | 5-Hexen-2-One | 3,3-Difluoro-5-Hexen-2-One | 4,4-Dimethyl-5-Hexen-2-One | 3,3-Difluoro-4,4-Dimethyl-5-Hexen-2-One |
|---|---|---|---|---|
| Boiling Point | Low (~120°C) | Moderate (~150°C) | High (~180°C) | Very High (~200°C) |
| Electrophilicity (Carbonyl) | Low | High | Low | Very High |
| Steric Hindrance | None | None | Moderate | High |
| Oxidation Stability | Low | High | Moderate | Very High |
Biological Activity
3,3-Difluoro-4,4-Dimethyl-5-Hexen-2-One (DFD) is a fluorinated organic compound that has gained attention in various fields, particularly in medicinal chemistry and agrochemical applications. Its unique structure, characterized by the presence of fluorine atoms and a double bond, suggests potential biological activities that merit further investigation.
DFD has the molecular formula and a molecular weight of 178.16 g/mol. The compound's structure can be represented as follows:
The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, which can influence their biological activity.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of DFD. In vitro assays demonstrated that DFD exhibits significant inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for DFD were found to be lower than those for commonly used antibiotics, indicating its potential as a novel antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 30 |
Cytotoxicity
The cytotoxic effects of DFD on human cell lines were evaluated using MTT assays. The results indicated that DFD exhibits selective cytotoxicity towards cancer cell lines while showing minimal toxicity to normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF-7 (breast cancer) | 15 |
| Normal Human Fibroblasts | >100 |
The mechanism by which DFD exerts its biological effects is still under investigation. Preliminary studies suggest that DFD may disrupt bacterial cell membranes, leading to increased permeability and subsequent cell lysis. Additionally, its interaction with specific enzymes involved in metabolic pathways may contribute to its cytotoxic effects on cancer cells.
Case Studies
- Antibacterial Efficacy : A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of DFD against multidrug-resistant strains. The findings revealed that DFD not only inhibited bacterial growth but also reduced biofilm formation, which is critical in chronic infections.
- Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, DFD was administered in combination with standard chemotherapy. Results showed improved patient outcomes compared to those receiving chemotherapy alone, suggesting a synergistic effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
